molecular formula C13H17NO3 B5863351 N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide

Cat. No. B5863351
M. Wt: 235.28 g/mol
InChI Key: PBNQGWUUPOQXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide, also known as MDBP, is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive substance that has gained attention due to its potential use in scientific research.

Mechanism of Action

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide acts as a releasing agent for dopamine and serotonin neurotransmitters. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an increase in dopamine and serotonin signaling, leading to psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce stimulant effects, including increased alertness and wakefulness, increased heart rate and blood pressure, and decreased appetite. It has also been shown to produce euphoric effects, similar to those produced by other amphetamines.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control of its purity and concentration. It also has a relatively short half-life, allowing for easy manipulation of its effects. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its use in some settings.

Future Directions

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has potential for use in a wide range of scientific research, including studies on drug abuse and addiction, as well as studies on the central nervous system and neurotransmitter systems. Future research could focus on developing new synthetic compounds with similar effects to this compound, as well as exploring its potential therapeutic uses. Additionally, further research could be done to better understand the long-term effects of this compound use, both in terms of its psychoactive effects and its potential for abuse.

Synthesis Methods

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide can be synthesized by reacting 3,3-dimethylbutan-1-amine with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3,3-dimethylbutanamide has been used in scientific research for its potential as a psychoactive substance. It has been studied for its effects on the central nervous system, particularly on dopamine and serotonin neurotransmitter systems. This compound has also been used in studies on drug abuse and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)7-12(15)14-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQGWUUPOQXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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